molecular formula C9H5IO2S B071582 4-Iodo-benzo[b]thiophene-2-carboxylic acid CAS No. 176549-83-0

4-Iodo-benzo[b]thiophene-2-carboxylic acid

Cat. No. B071582
CAS RN: 176549-83-0
M. Wt: 304.11 g/mol
InChI Key: WXCFASJVNZNLJL-UHFFFAOYSA-N
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Description

“4-Iodo-benzo[b]thiophene-2-carboxylic acid” belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo [b]thiophene ring system . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “4-Iodo-benzo[b]thiophene-2-carboxylic acid” is C9H5IO2S . It contains a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The molecular weight of “4-Iodo-benzo[b]thiophene-2-carboxylic acid” is 304.11 . It is a white solid .

Scientific Research Applications

Organic Synthesis

4-Iodo-benzo[b]thiophene-2-carboxylic acid serves as a valuable building block in organic synthesis. Its iodine atom can undergo various cross-coupling reactions, making it a versatile precursor for synthesizing complex organic molecules. This compound is particularly useful in constructing biologically active molecules and conducting polymers due to its reactive halogen and carboxylic acid functionalities .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of drugs. The thiophene ring is a common motif in many therapeutic agents, and the iodine substituent can be used to introduce additional functional groups that are essential for the drug’s activity. It can lead to the development of novel anti-inflammatory, anticancer, or antimicrobial agents .

Agrochemicals

The benzo[b]thiophene moiety is also found in agrochemicals. Its derivatives can be designed to act as herbicides, fungicides, or insecticides. The presence of the carboxylic acid group allows for further derivatization to tailor the compounds for specific agrochemical properties .

Material Science

In material science, 4-Iodo-benzo[b]thiophene-2-carboxylic acid can be used to synthesize thiophene-based polymers and small molecules that exhibit conductive properties. These materials are essential for the development of organic semiconductors, which are used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Corrosion Inhibitors

Thiophene derivatives are known to act as corrosion inhibitors. They can form protective layers on metals, preventing oxidation and degradation. The iodo and carboxylic acid groups in this compound can be modified to improve its binding affinity to metal surfaces, enhancing its effectiveness as a corrosion inhibitor .

Optoelectronic Devices

The compound’s ability to be incorporated into π-conjugated systems makes it a candidate for developing emitters, photosensitizers, and semiconductors for optoelectronic devices. Its photophysical properties can be tuned by derivatization, which is crucial for the performance of devices like solar cells and photodetectors .

Dental Anesthetics

While not directly related to 4-Iodo-benzo[b]thiophene-2-carboxylic acid, thiophene derivatives have been used in dental anesthetics. For instance, articaine contains a thiophene ring and is used as a local anesthetic in dentistry. Research into similar compounds may lead to the development of new anesthetics with improved properties .

Anti-Atherosclerotic Agents

Compounds with a thiophene structure have shown potential as anti-atherosclerotic agents. They may inhibit the formation of atherosclerotic plaques in blood vessels, which is a leading cause of heart attacks and strokes. The iodo and carboxylic acid groups on the benzo[b]thiophene ring could be exploited to synthesize new compounds with enhanced anti-atherosclerotic activity .

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are expected to continue to attract the attention of scientists due to their potential as biologically active compounds .

properties

IUPAC Name

4-iodo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFASJVNZNLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618680
Record name 4-Iodo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-benzo[b]thiophene-2-carboxylic acid

CAS RN

176549-83-0
Record name 4-Iodo-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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